molecular formula C9H12F4OS B14162448 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- CAS No. 88552-02-7

4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl-

Cat. No.: B14162448
CAS No.: 88552-02-7
M. Wt: 244.25 g/mol
InChI Key: PIVMKXHEJJWTBR-XQRVVYSFSA-N
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Description

4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- is a fluorinated organic compound with the molecular formula C7H8F4OS This compound is characterized by the presence of multiple fluorine atoms, a mercapto group, and a ketone functional group

Preparation Methods

The synthesis of 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- involves several stepsThe reaction conditions typically involve the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions . Industrial production methods may involve large-scale fluorination processes and the use of specialized equipment to handle the reactive intermediates.

Chemical Reactions Analysis

4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .

Properties

CAS No.

88552-02-7

Molecular Formula

C9H12F4OS

Molecular Weight

244.25 g/mol

IUPAC Name

(Z)-1,1,2,2-tetrafluoro-6,6-dimethyl-5-sulfanylhept-4-en-3-one

InChI

InChI=1S/C9H12F4OS/c1-8(2,3)6(15)4-5(14)9(12,13)7(10)11/h4,7,15H,1-3H3/b6-4-

InChI Key

PIVMKXHEJJWTBR-XQRVVYSFSA-N

Isomeric SMILES

CC(C)(C)/C(=C/C(=O)C(C(F)F)(F)F)/S

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(F)F)(F)F)S

Origin of Product

United States

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